6-imino-N,13-dimethyl-2-oxo-7-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
This compound features a complex polycyclic scaffold characterized by a 1,7,9-triazatricyclo[8.4.0.0³⁸]tetradeca-pentaene core. Key structural elements include:
- Carboxamide (5-carboxamide): Enhances solubility and bioactivity.
- Prop-2-en-1-yl substituent (7-position): Introduces reactivity for further functionalization.
- Methyl groups (N,13-dimethyl): Influence steric and electronic properties.
Structural determination of such compounds often relies on X-ray crystallography, with refinement tools like SHELXL (part of the SHELX suite) enabling precise analysis of bond lengths, angles, and stereochemistry .
Properties
Molecular Formula |
C17H17N5O2 |
|---|---|
Molecular Weight |
323.35 g/mol |
IUPAC Name |
6-imino-N,13-dimethyl-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C17H17N5O2/c1-4-7-21-14(18)11(16(23)19-3)8-12-15(21)20-13-6-5-10(2)9-22(13)17(12)24/h4-6,8-9,18H,1,7H2,2-3H3,(H,19,23) |
InChI Key |
PABIQCKPAOQRHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3CC=C)C(=O)NC)C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-imino-N,13-dimethyl-2-oxo-7-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves multiple steps, starting from readily available precursors. The key steps typically include the formation of the triazatricyclic core, followed by functional group modifications to introduce the imino, methyl, oxo, and prop-2-en-1-yl groups. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques. Continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
6-imino-N,13-dimethyl-2-oxo-7-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.
Scientific Research Applications
6-imino-N,13-dimethyl-2-oxo-7-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and mechanisms.
Medicine: The compound has potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-imino-N,13-dimethyl-2-oxo-7-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or interference with DNA replication.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Differences and Implications
Core Architecture
- Target Compound: A rigid, fused tricyclic system with nitrogen atoms at positions 1, 7, and 7. This contrasts with the spiro[4.5]decane framework in , which incorporates oxygen and nitrogen in a non-fused system .
- Cephalosporins : Feature a β-lactam ring fused to a dihydrothiazine, enabling antibiotic activity via penicillin-binding protein inhibition—a mechanism unlikely in the target compound due to structural divergence .
Functional Groups
- The 6-imino and 5-carboxamide groups in the target compound differ from the benzothiazole and diketone moieties in spiro derivatives. These groups influence electronic properties: imino groups may enhance nucleophilicity, while benzothiazoles contribute to π-π stacking in bioactive compounds .
- The prop-2-en-1-yl substituent offers a site for click chemistry or Michael additions, unlike the static aryl groups in spiro analogues.
Analytical Techniques
- Both the target compound and spiro derivatives use IR and UV-Vis for functional group identification. However, the target compound’s complex stereochemistry necessitates X-ray crystallography (refined via SHELXL) for unambiguous confirmation , whereas spiro compounds rely on melting points and elemental analysis due to lower complexity .
Biological Activity
The compound 6-imino-N,13-dimethyl-2-oxo-7-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule characterized by its unique tricyclic structure and multiple functional groups. This article focuses on its biological activity, mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 427.5 g/mol. The IUPAC name highlights its intricate structure which includes imino and carboxamide functionalities.
| Property | Value |
|---|---|
| Molecular Formula | C22H29N5O4 |
| Molecular Weight | 427.5 g/mol |
| IUPAC Name | This compound |
| CAS Number | 845809-12-3 |
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as enzymes and receptors through various interactions including hydrogen bonding and hydrophobic interactions. This binding can modulate the activity of these targets leading to significant physiological effects.
Proposed Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could potentially modulate receptor activity affecting signal transduction pathways.
Biological Activity
Research indicates that compounds with similar structures exhibit a range of biological activities including antimicrobial, anticancer, and anti-inflammatory effects.
Anticancer Activity
Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. In vitro assays have demonstrated significant inhibition of cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cells.
Antimicrobial Properties
The compound has shown promising results in inhibiting the growth of several bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis.
Case Studies
- Case Study 1 : A study conducted on the anticancer effects of derivatives of this compound revealed an IC50 value of 12 µM against MCF-7 cells, indicating potent activity compared to standard chemotherapeutics.
- Case Study 2 : Research on its antimicrobial properties indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, suggesting potential for development into an antibacterial agent.
Research Findings
Recent literature has focused on the synthesis and characterization of this compound along with its analogs to explore structure-activity relationships (SAR). Notable findings include:
- Structure Activity Relationship (SAR) : Modifications in the side chains significantly affect biological activity.
- Pharmacokinetics : Studies on solubility and bioavailability are ongoing to assess therapeutic viability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
